molecular formula C18H21NO3 B6926905 N-(6-oxaspiro[4.5]decan-9-yl)-1-benzofuran-3-carboxamide

N-(6-oxaspiro[4.5]decan-9-yl)-1-benzofuran-3-carboxamide

Cat. No.: B6926905
M. Wt: 299.4 g/mol
InChI Key: NYDLUGVWECMUEB-UHFFFAOYSA-N
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Description

N-(6-oxaspiro[4.5]decan-9-yl)-1-benzofuran-3-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. The compound consists of a benzofuran moiety linked to a spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(6-oxaspiro[4.5]decan-9-yl)-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c20-17(15-12-21-16-6-2-1-5-14(15)16)19-13-7-10-22-18(11-13)8-3-4-9-18/h1-2,5-6,12-13H,3-4,7-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDLUGVWECMUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(CCO2)NC(=O)C3=COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-oxaspiro[4.5]decan-9-yl)-1-benzofuran-3-carboxamide typically involves a multi-step process. One common method includes the formation of the spirocyclic structure through a tandem Prins/pinacol reaction. This reaction is catalyzed by Lewis acids and involves the use of aldehydes and cyclobutanol derivatives . The reaction conditions often require low temperatures and specific solvents to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. Continuous flow reactors and automated synthesis platforms can be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

N-(6-oxaspiro[4.5]decan-9-yl)-1-benzofuran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzofuran moiety, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated benzofuran derivatives with nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced spirocyclic compounds, and substituted benzofuran analogs. These products can exhibit different chemical and biological properties, making them useful for various applications.

Scientific Research Applications

N-(6-oxaspiro[4.5]decan-9-yl)-1-benzofuran-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-oxaspiro[4.5]decan-9-yl)-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets. For instance, as an opioid receptor agonist, it selectively activates G protein-coupled receptors, leading to analgesic effects with reduced adverse effects compared to traditional opioids . The compound’s unique structure allows it to preferentially activate certain signaling pathways, minimizing side effects like respiratory depression and addiction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-oxaspiro[4.5]decan-9-yl)-1-benzofuran-3-carboxamide stands out due to its benzofuran moiety, which imparts unique electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

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